molecular formula C11H15ClIN.HI B017020 p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide CAS No. 100427-84-7

p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide

Cat. No. B017020
M. Wt: 451.51 g/mol
InChI Key: GGSYODXMYCDVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine receptors in the brain. This compound is synthesized through a multistep process and has several applications in neuroscience research.

Mechanism Of Action

[125I]IBZM binds selectively to dopamine D2 receptors in the brain. The binding of [125I]IBZM to these receptors allows for the measurement of receptor density and affinity. This information can be used to study the effects of drugs and other compounds on dopamine receptors.

Biochemical And Physiological Effects

[125I]IBZM has no known biochemical or physiological effects on the body. It is used solely as a tool in scientific research to study dopamine receptors in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using [125I]IBZM in lab experiments is its high selectivity for dopamine D2 receptors. This allows for accurate measurements of receptor density and affinity. However, one limitation is the short half-life of the radioactive isotope used in [125I]IBZM. This requires frequent synthesis of the compound and limits its use in long-term studies.

Future Directions

There are several future directions for research involving [125I]IBZM. One direction is the use of the compound in studying the effects of drugs and other compounds on dopamine receptors in various neurological disorders. Another direction is the development of more selective and stable radioligands for studying dopamine receptors in the brain. Finally, [125I]IBZM could be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to gain a more comprehensive understanding of dopamine receptor function in the brain.

Synthesis Methods

The synthesis of [125I]IBZM involves several steps, including the preparation of the precursor molecule, iodination, and purification. The precursor molecule is first synthesized through a condensation reaction between p-chlorobenzaldehyde and N-ethyl-N-(2-hydroxyethyl)amine. The resulting product is then iodinated using iodine and sodium hydroxide. The final product is purified using high-performance liquid chromatography (HPLC) to obtain [125I]IBZM.

Scientific Research Applications

[125I]IBZM is used in scientific research to study dopamine receptors in the brain. Specifically, it is used to measure the density and affinity of dopamine D2 receptors. This information is important in understanding the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

CAS RN

100427-84-7

Product Name

p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide

Molecular Formula

C11H15ClIN.HI

Molecular Weight

451.51 g/mol

IUPAC Name

(4-chlorophenyl)methyl-ethyl-(2-iodoethyl)azanium;iodide

InChI

InChI=1S/C11H15ClIN.HI/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10;/h3-6H,2,7-9H2,1H3;1H

InChI Key

GGSYODXMYCDVKX-UHFFFAOYSA-N

SMILES

CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-]

Canonical SMILES

CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-]

synonyms

JFA 10

Origin of Product

United States

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